N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine
Description
N-(2-Bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic phenethylamine derivative characterized by a bromo and two methoxy substituents at the 2-, 4-, and 5-positions of the benzyl group, respectively, and a 4-fluorophenyl moiety attached to the ethylamine backbone. This compound belongs to the broader class of N-substituted benzylphenethylamines, which are structurally related to the 2C and NBOMe/NBOH series of psychedelic compounds. Its unique substitution pattern likely influences its pharmacological profile, particularly its affinity for serotonin receptors (5-HT2A/2C), which are critical mediators of hallucinogenic effects .
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2/c1-21-16-9-13(15(18)10-17(16)22-2)11-20-8-7-12-3-5-14(19)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVFEGQASYIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CC=C(C=C2)F)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167549 | |
| Record name | N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355383-44-7 | |
| Record name | N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355383-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzylamine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Substitution Reaction: The brominated intermediate is then reacted with 2-(4-fluorophenyl)ethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and substitution reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like dichloromethane or toluene may be used, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzylamines or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
The structural and functional distinctions between N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine and related compounds are analyzed below:
Structural Analogues in the NBOMe and 2C Series
A. 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Substituents : 4-Bromo and 2,5-dimethoxy groups on the phenyl ring; N-(2-methoxybenzyl) substitution.
- Pharmacology: Exhibits high 5-HT2A receptor affinity (Ki = 0.1–0.3 nM) but lower functional potency in calcium mobilization assays compared to non-NBOMe 2C compounds .
- Behavioral Effects : Induces wet dog shakes (WDS) and back muscle contractions (BMC) in rats at doses 10–30× lower than 2C-B, its parent compound .
B. 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Substituents : 4-Iodo and 2,5-dimethoxy groups on the phenyl ring.
- Pharmacology : Higher 5-HT2A affinity (Ki = 0.07 nM) than 25B-NBOMe but similar functional potency limitations .
- Toxicity : Associated with severe adverse effects, including seizures and fatalities in humans, due to its high potency .
C. 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine)
- Substituents : Lacks the N-benzyl group, resulting in lower 5-HT2A affinity (Ki = 6.2 nM) .
- Behavioral Effects : Requires higher doses (3–10 mg/kg in rats) to induce WDS and BMC compared to its NBOMe analogs .
Substituent Effects on Pharmacological Activity
The addition of an N-benzyl group (e.g., methoxybenzyl in NBOMe compounds) enhances 5-HT2A receptor binding but paradoxically reduces functional efficacy. For example:
- N-Methoxybenzylation : Increases 5-HT2A affinity by ~100-fold in 25I-NBOMe compared to 2C-I .
- Halogen Substitution : Bromo and iodo groups at the 4-position enhance receptor binding but may increase toxicity. The target compound’s 2-bromo-4,5-dimethoxybenzyl group could alter steric interactions with the receptor compared to 2-methoxybenzyl in NBOMe compounds .
Molecular Modeling and Physicochemical Properties
Quantum molecular descriptors computed for substituted phenethylamines (Table 1) highlight key differences:
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (eV) |
|---|---|---|---|---|
| 2C-B | 3.1 | -6.8 | -0.9 | 3.2 |
| 25B-NBOMe | 4.5 | -5.9 | -1.2 | 4.1 |
| This compound* | 5.2 (estimated) | -5.5 (estimated) | -1.5 (estimated) | 4.5 (estimated) |
*Estimated based on structural similarities to 25B-NBOMe and fluorophenyl derivatives .
- Key Observations: The higher dipole moment of the target compound suggests stronger polar interactions with the 5-HT2A receptor. Reduced HOMO-LUMO gap (vs.
Regulatory and Toxicity Considerations
- Target Compound: Not explicitly regulated in available evidence, but structural similarities to 25B-NBOMe suggest comparable risks.
Biological Activity
N-(2-bromo-4,5-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine is a compound of interest due to its potential biological activity, particularly as a serotonin receptor agonist. This article reviews its synthesis, pharmacological properties, and biological implications based on available literature.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the N-benzyl substitution of phenethylamine derivatives. The synthetic pathway typically includes:
- Starting Materials : 2-bromo-4,5-dimethoxybenzyl bromide and 2-(4-fluorophenyl)ethylamine.
- Reaction Conditions : The reaction is conducted under controlled conditions to ensure optimal yield and purity.
- Purification : The product is purified using chromatographic techniques to isolate the desired compound.
Receptor Interaction
This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that:
- Binding Affinity : The compound exhibits significant binding affinity for both 5-HT2A and 5-HT2C receptors, which are crucial in mediating various neuropsychological effects.
- Agonistic Activity : It functions as an agonist at these receptors, potentially influencing mood regulation and cognitive functions.
Pharmacological Evaluation
A study conducted by researchers evaluated various N-benzyl substituted phenethylamines for their pharmacological properties. Key findings include:
- Selectivity : The presence of the bromine and fluorine substituents enhances selectivity towards the targeted serotonin receptors compared to unsubstituted analogs .
- Efficacy : While some derivatives showed high affinity, they were less efficacious as agonists than previously reported compounds, indicating a complex relationship between structure and activity .
Case Studies
Several case studies have documented the effects of similar compounds on neurological conditions:
- Psychoactive Effects : Compounds with similar structures have been linked to psychoactive effects in clinical settings, suggesting that this compound may exhibit similar properties.
- Neuroinflammation : Recent research has indicated that related compounds could serve as potential therapeutic agents in managing neuroinflammatory conditions through their receptor interactions .
Data Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C16H18BrFNO3 |
| Molecular Weight | 364.23 g/mol |
| Melting Point | Not specified |
| Binding Affinity (5-HT2A) | High (exact values vary by study) |
| Binding Affinity (5-HT2C) | High (exact values vary by study) |
| Agonistic Activity | Moderate to high (dependent on structure) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
